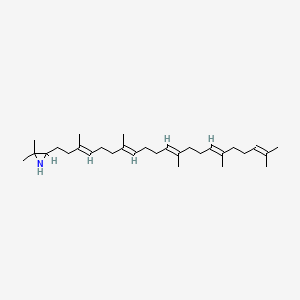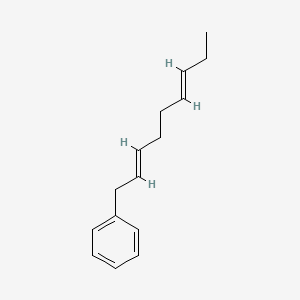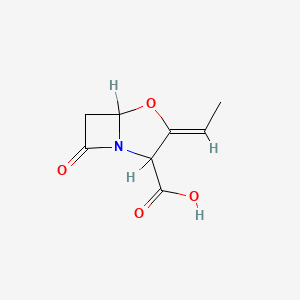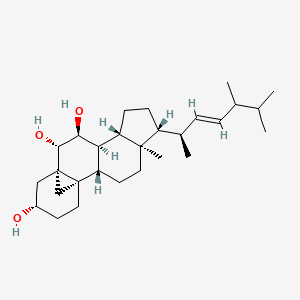
Hatomasterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hatomasterol is an ergostanoid.
Aplicaciones Científicas De Investigación
Isolation from Marine Sponge
- Finding : Hatomasterol was identified as a novel 5,19-cyclosterol in a study focusing on polyhydroxylated sterols isolated from the Okinawan sponge Stylissa sp. The structural determination was made through spectroscopic analysis and chemical conversion. This research highlights the exploration of marine organisms as sources of novel compounds with potential biomedical applications.
- Reference : Mitome et al., 2005
- Finding : this compound and related compounds were part of a 3D-QSAR study investigating their antitrypanosomal activity and cytotoxicity. The study revealed interesting insights into the structural factors influencing the antitrypanosomal potency and selectivity of these compounds. This indicates the potential application of this compound in developing treatments for trypanosomiasis.
- Reference : Nnadi et al., 2018
- Finding : In a study on Arabidopsis thaliana, a transcription factor HAT1 was found to mediate brassinosteroid repressed gene expression. While not directly about this compound, this study underlines the broader context of sterols and related compounds in plant growth and development, suggesting a potential area of research where this compound could be relevant.
- Reference : Zhang et al., 2014
Propiedades
Fórmula molecular |
C28H46O3 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(1S,2S,5R,6R,9S,10S,11S,12S,13R,15S)-6-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-11,12,15-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)6-7-18(4)20-8-9-21-23-22(11-12-26(20,21)5)27-13-10-19(29)14-28(27,15-27)25(31)24(23)30/h6-7,16-25,29-31H,8-15H2,1-5H3/b7-6+/t17?,18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-/m1/s1 |
Clave InChI |
CREDXYMKNYHUGY-DEEMEZQZSA-N |
SMILES isomérico |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@]45[C@]3(C4)CC[C@@H](C5)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


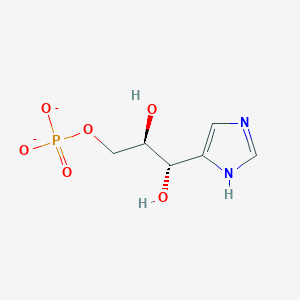
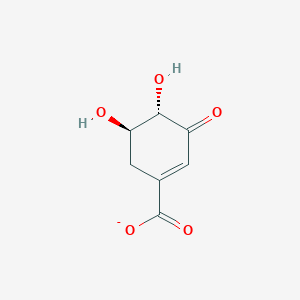

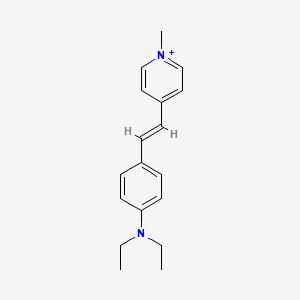
![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)

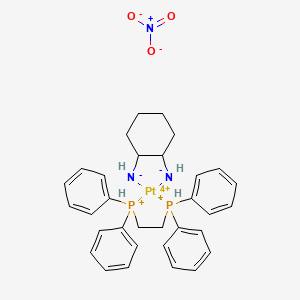

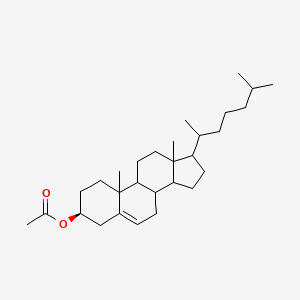
![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)
